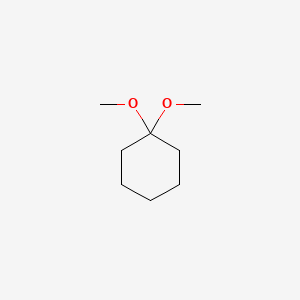

(R)-1-Methyl-3-aminomethyl-piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Efficient Synthesis Techniques : The dihydrochloride salts of 2-(aminomethyl)piperidine, which include compounds similar to (R)-1-Methyl-3-aminomethyl-piperidine, have been synthesized from lysine. This process involves the formation of aziridinium and ring opening for piperidinium ring formation, providing a practical approach for pharmaceutical research (Deniau et al., 2008).

Role in Medicinal Chemistry : Piperidine derivatives play a significant role in the development of new anticonvulsant drugs. The impact of methyl substituents and N-oxide formation on molecular geometry and intermolecular interactions in crystals of piperidine derivatives has been explored (Żesławska et al., 2020).

Pharmaceutical Research Applications

CGRP Receptor Antagonists : Piperidine-based compounds have been developed as potent antagonists for calcitonin gene-related peptide (CGRP) receptors, with implications in treating migraines and other conditions. An enantioselective synthesis process for such compounds has been demonstrated (Cann et al., 2012).

Antidepressant Potential : Novel derivatives of piperidine have been studied for their potential as selective and potent agonists at 5-HT1A receptors, showing significant antidepressant potential in rats (Vacher et al., 1999).

Dipeptidyl Peptidase IV Inhibitors : Piperidine structures containing (R)-3-amino-3-methyl piperidine have shown moderate inhibitory activity for dipeptidyl peptidase IV, an enzyme linked to diabetes, with a good pharmacokinetics profile (Nishio et al., 2010).

Advanced Chemical Applications

Conformational Analysis : Research into the synthesis and conformational analysis of piperidine analogs has been conducted to understand their molecular structures better and implications in drug development (Kim et al., 2007).

Asymmetric Synthesis : The diastereoselective synthesis of 2,4,5-trisubstituted piperidines from enantiopure β-amino esters demonstrates the importance of piperidine derivatives in asymmetric synthesis processes (Ma & Sun, 1999).

Ligands for Metal Complexes : Piperidine compounds, such as 1-methyl-3-(mercaptomethyl)piperidine, have been used as ligands for various transition metal complexes, highlighting their utility in inorganic chemistry (Barrera et al., 1985).

Propiedades

IUPAC Name |

[(3R)-1-methylpiperidin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDTYNCWGSIWBK-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Methyl-3-aminomethyl-piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B1328887.png)